N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as EPOC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative with a pyrrolidine ring that has been synthesized and studied extensively due to its pharmacological properties.
Scientific Research Applications
EPOC has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.
Mechanism of Action
EPOC inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which results in an increase in the concentration of carbon dioxide in the blood. This increase in carbon dioxide concentration leads to an increase in cerebral blood flow, which has been shown to have therapeutic potential in the treatment of cerebral ischemia.
Biochemical and Physiological Effects:
EPOC has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, decrease intraocular pressure, and decrease seizure activity in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPOC in lab experiments is its ability to inhibit carbonic anhydrase activity. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using EPOC is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on EPOC. One area of research is the development of more effective and efficient synthesis methods for EPOC. Another area of research is the investigation of the potential therapeutic applications of EPOC in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPOC.
Conclusion:
In conclusion, EPOC is a sulfonamide derivative that has been widely used in scientific research. It has been shown to inhibit carbonic anhydrase activity, increase cerebral blood flow, and have therapeutic potential in the treatment of neurological disorders. Despite its limitations, EPOC remains a useful tool for studying the role of carbonic anhydrase in various physiological processes. Further research is needed to fully understand the potential applications of EPOC in medicine and to develop more effective synthesis methods for the compound.
properties
IUPAC Name |
N-ethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-16(12-14(17)15-10-6-7-11-15)20(18,19)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMBKZGDDQKHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204124 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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